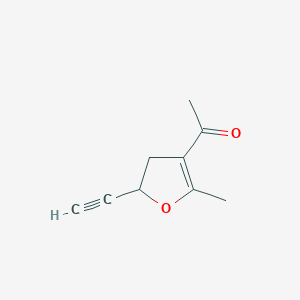
1-(5-Ethynyl-2-methyl-4,5-dihydrofuran-3-yl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Ethynyl-2-methyl-4,5-dihydrofuran-3-yl)ethan-1-one is an organic compound characterized by its unique structure, which includes a furan ring substituted with an ethynyl group and a ketone functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Ethynyl-2-methyl-4,5-dihydrofuran-3-yl)ethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methylfuran and acetylene.
Formation of the Furan Ring: The furan ring is formed through a cyclization reaction, often involving a catalyst such as palladium or copper.
Introduction of the Ethynyl Group: The ethynyl group is introduced via a Sonogashira coupling reaction, which involves the reaction of an alkyne with a halide in the presence of a palladium catalyst and a copper co-catalyst.
Ketone Formation:
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and yield. Additionally, the choice of catalysts and reagents may be optimized to reduce costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
1-(5-Ethynyl-2-methyl-4,5-dihydrofuran-3-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ethynyl group can participate in substitution reactions, such as nucleophilic addition.
Cycloaddition: The ethynyl group can also undergo cycloaddition reactions, forming new ring structures.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Cycloaddition: Diels-Alder reactions with dienes under thermal or catalytic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols.
Aplicaciones Científicas De Investigación
1-(5-Ethynyl-2-methyl-4,5-dihydrofuran-3-yl)ethan-1-one has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in designing molecules with specific biological activities.
Material Science: It can be used in the development of new materials with unique properties, such as polymers or nanomaterials.
Biological Studies: The compound can be used in studies to understand its interaction with biological molecules and its potential effects on biological systems.
Mecanismo De Acción
The mechanism of action of 1-(5-Ethynyl-2-methyl-4,5-dihydrofuran-3-yl)ethan-1-one depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, altering their activity. The ethynyl group can form covalent bonds with nucleophilic sites in proteins, potentially inhibiting their function. The furan ring and ketone group can also participate in hydrogen bonding and other interactions, influencing the compound’s biological activity.
Comparación Con Compuestos Similares
1-(5-Ethynyl-2-methyl-4,5-dihydrofuran-3-yl)ethan-1-one can be compared with other similar compounds, such as:
1-(5-Ethynyl-2-methylfuran-3-yl)ethan-1-one: Lacks the dihydrofuran ring, which may affect its reactivity and biological activity.
1-(5-Ethynyl-2-methyl-4,5-dihydrofuran-3-yl)propan-1-one: Has a longer carbon chain, potentially altering its physical and chemical properties.
1-(5-Ethynyl-2-methyl-4,5-dihydrofuran-3-yl)ethanol: Contains an alcohol group instead of a ketone, which can significantly change its reactivity and interactions with biological molecules.
The uniqueness of this compound lies in its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
75822-59-2 |
|---|---|
Fórmula molecular |
C9H10O2 |
Peso molecular |
150.17 g/mol |
Nombre IUPAC |
1-(2-ethynyl-5-methyl-2,3-dihydrofuran-4-yl)ethanone |
InChI |
InChI=1S/C9H10O2/c1-4-8-5-9(6(2)10)7(3)11-8/h1,8H,5H2,2-3H3 |
Clave InChI |
GCFDUENSDPVSFP-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(CC(O1)C#C)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


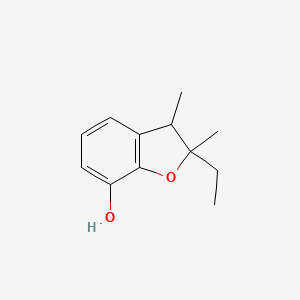






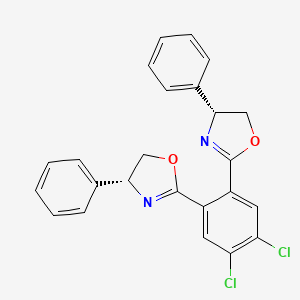
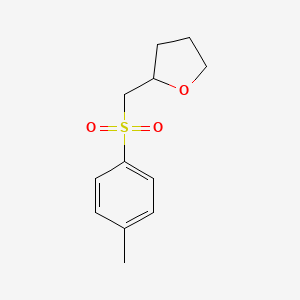

![2-{[6-Amino-2-(diethylamino)pyrimidin-4-yl]amino}ethan-1-ol](/img/structure/B12894368.png)
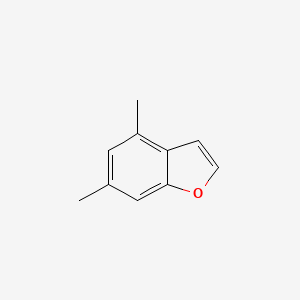
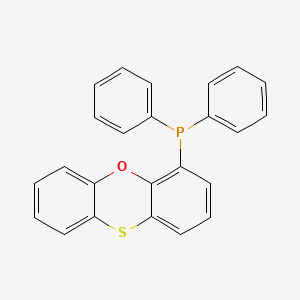
![1-{3-[8-(Methylamino)imidazo[1,2-a]pyrazin-3-yl]phenyl}ethan-1-one](/img/structure/B12894390.png)
